molecular formula C5H3BrO3 B1281972 5-Bromofuran-3-carboxylic acid CAS No. 58832-36-3

5-Bromofuran-3-carboxylic acid

Cat. No.: B1281972
CAS No.: 58832-36-3
M. Wt: 190.98 g/mol
InChI Key: XYBPFWUNJQTZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromofuran-3-carboxylic acid is an organic compound with the molecular formula C₅H₃BrO₃ It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position and a carboxylic acid group at the 3-position

Mechanism of Action

Target of Action

Furan derivatives are known to interact with various biological targets, depending on their specific functional groups .

Mode of Action

The mode of action of 5-Bromofuran-3-carboxylic acid involves nucleophilic substitution reactions . The compound’s bromine atom is highly electronegative, which withdraws electron density from the carbonyl group, thereby increasing its electrophilicity . This makes the carbonyl carbon more susceptible to attack by nucleophiles, leading to various chemical transformations .

Biochemical Pathways

For instance, they can undergo oxidation reactions to form carboxylic acids . Additionally, a novel pathway involving the opening of the oxidised phenolic ring followed by the formation of a 5-membered ring by intramolecular nucleophilic addition has been proposed for furan-like disinfection byproducts .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good membrane permeability .

Result of Action

Furan derivatives are known to have various biological activities, depending on their specific functional groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by pH and temperature . Furthermore, the presence of other reactive species in the environment can influence the compound’s chemical transformations .

Biochemical Analysis

Biochemical Properties

5-Bromofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its usual substrates.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it acts as an inhibitor of cytochrome P450 enzymes by binding to their heme group, which is essential for their catalytic activity . This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxicity and adverse effects, such as liver damage and oxidative stress . These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution within tissues can influence its local concentration and, consequently, its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromofuran-3-carboxylic acid can be synthesized through the bromination of 3-furoic acid. One common method involves the use of pyridinium tribromide in glacial acetic acid. The reaction is typically carried out at a temperature of 40°C for 24 hours. After the reaction, the mixture is neutralized with a saturated sodium carbonate solution, and the product is extracted using ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and purified by column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted furan derivatives.

    Oxidation Reactions: Products include oxidized furan derivatives.

    Reduction Reactions: Products include reduced furan derivatives such as alcohols.

Scientific Research Applications

5-Bromofuran-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromofuran-2-carboxylic acid
  • 5-Bromofuran-2-carbonitrile
  • Ethyl 5-bromofuran-2-carboxylate
  • Methyl 5-bromofuran-2-carboxylate

Uniqueness

5-Bromofuran-3-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group on the furan ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers and derivatives, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBPFWUNJQTZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537216
Record name 5-Bromofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58832-36-3
Record name 5-Bromofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Furan-3-carboxylic acid (1 g, 8.93 mmol) is added to a solution of pyridinium hydrobromide perbromide (3.02 g, 9.46 mmol) in acetic acid (5 mL). The reaction mixture is stirred at 50° C. for 5 hours, then at room temperature overnight. After removing the solvent in vacuo, water is added and a precipitate is formed. The solid is collected by filtration and dried to yield the title compound (0.364 g, 21%). HPLC (254 nm): Rt 2.65 min (88%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
21%

Synthesis routes and methods II

Procedure details

To a stirred solution of pyridinium tribromide (14.3 g, 44.6 mmoles) in acetic acid (20 ml) was added 3-furoic acid (5 g, 44.6 mmoles). The resulting mixture was heated at 40° C. for 16 hours. The acetic acid was evaporated; the residue was dissolved in dichloromethane (50 ml), washed with water (3×50 ml) and dried (MgSO4). The solvent was evaporated and the residue was purified by HPLC (gradient: 20% acetonitrile/80% water containing 0.1% trifluoroacetic acid to 80% acetonitrile/20% water at a rate of 1%/min) to afford 5-Bromo-furan-3-carboxylic acid (7) as a white solid. LC/MS System A; Rt=2.52 mins, m/z (ES−)=189/191 (M−H for C5H3BrO3).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromofuran-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromofuran-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Bromofuran-3-carboxylic acid
Reactant of Route 4
5-Bromofuran-3-carboxylic acid
Reactant of Route 5
5-Bromofuran-3-carboxylic acid
Reactant of Route 6
5-Bromofuran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.